tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-cyclobutyl-4-oxobutan-2-yl group . This compound is primarily used for research purposes.
Preparation Methods
The synthesis of tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions . One common method involves the use of tert-butyl carbamate and 4-cyclobutyl-4-oxobutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at a temperature range of 0-25°C . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, binding to the active site of the target molecule and altering its activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4,4-diethoxybutyl)carbamate: This compound has a similar structure but with diethoxy groups instead of cyclobutyl groups.
tert-Butyl (4-oxobutan-2-yl)carbamate: This compound has a similar structure but lacks the cyclobutyl group.
tert-Butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate: This compound has an additional amino group and a hydroxyl group.
The uniqueness of this compound lies in its specific cyclobutyl and oxobutan-2-yl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(4-cyclobutyl-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-9(8-11(15)10-6-5-7-10)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |
InChI Key |
AWORKFPVSDMQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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